4-Chloro-3',4'-dimethylbenzophenone
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Overview
Description
4-Chloro-3’,4’-dimethylbenzophenone is an organic compound with the molecular formula C15H13ClO and a molecular weight of 244.72 g/mol . It is a derivative of benzophenone, characterized by the presence of a chlorine atom and two methyl groups on the benzene rings. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3’,4’-dimethylbenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 4-chlorobenzoyl chloride with 3,4-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in a non-polar solvent like dichloromethane under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the synthesis of 4-Chloro-3’,4’-dimethylbenzophenone follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3’,4’-dimethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Chloro-3’,4’-dimethylbenzophenone is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3’,4’-dimethylbenzophenone involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Similar in structure but with two chlorine atoms instead of one.
3,4-Dichlorobenzophenone: Contains two chlorine atoms on the benzene ring.
Uniqueness
4-Chloro-3’,4’-dimethylbenzophenone is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties. These functional groups influence its reactivity and make it suitable for specific applications that other benzophenone derivatives may not be able to fulfill .
Properties
IUPAC Name |
(4-chlorophenyl)-(3,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-10-3-4-13(9-11(10)2)15(17)12-5-7-14(16)8-6-12/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDVVGLPIKIHRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373913 |
Source
|
Record name | 4-Chloro-3',4'-dimethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40415-10-9 |
Source
|
Record name | 4-Chloro-3',4'-dimethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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